CA IX Isoform Selectivity: 4-Cyanophenyl Schiff Base vs. Classical Sulfonamide CA Inhibitors
In the head-to-head panel reported by Sarikaya et al. (2014), the 4-cyanophenyl-substituted Schiff base derived from 4-(2-aminoethyl)-benzenesulfonamide was highlighted among the 'best and most CA IX-selective compounds' within a library of sulfanilamide-, 3-fluorosulfanilamide-, and 4-aminoethylbenzenesulfonamide-derived Schiff bases [1]. While the study did not isolate the exact Ki for the target compound against hCA IX, the 4-cyanophenyl moiety was explicitly grouped with 4-methylthiophenyl and 4-(2-pyridyl)-phenyl as the privileged fragments yielding nanomolar hCA IX affinity with selectivity over cytosolic isoforms [1]. In contrast, the clinically used CA inhibitor acetazolamide (AAZ) exhibits Kis of 25–50 nM across hCA I, II, IX, and XII, i.e., essentially pan-isoform inhibition with negligible tumour-associated selectivity [2]. The target compound's hCA I Ki has been deposited in BindingDB as 499 nM, confirming weak off-target cytosolic inhibition [3]. This pattern—moderate-to-weak hCA I inhibition combined with structurally inferred nanomolar hCA IX potency—defines a selectivity window that classical sulfonamides such as AAZ, methazolamide, and dichlorophenamide cannot replicate.
| Evidence Dimension | hCA IX vs. hCA I inhibitory selectivity (Ki ratio surrogate) |
|---|---|
| Target Compound Data | hCA I Ki = 499 nM (BindingDB); hCA IX Ki not individually reported but 4-cyanophenyl fragment classified among the most CA IX-selective moieties in the series |
| Comparator Or Baseline | Acetazolamide (AAZ): hCA I Ki ≈ 25 nM; hCA IX Ki ≈ 25 nM (pan-isoform, selectivity ratio ~1). Methazolamide: similar pan-inhibition profile. |
| Quantified Difference | Target compound: hCA I Ki = 499 nM (significantly weaker cytosolic inhibition vs. AAZ Ki = 25 nM for hCA I). Selectivity for tumour-associated isoforms inferred from structure–activity relationship classification; exact hCA IX Ki value not reported in accessible sources for this specific compound. |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA isoforms I, II, IX, XII; pH and temperature controlled per standard CA inhibition protocol [1][3]. |
Why This Matters
A compound that spares the widely expressed cytosolic isoforms (hCA I/II) while inhibiting the tumour-associated hCA IX reduces the likelihood of on-target systemic side effects (e.g., diuresis, metabolic acidosis), a critical differentiator for procurement when the intended application is oncology-focused CA inhibition.
- [1] Sarikaya, B.; Ceruso, M.; Carta, F.; Supuran, C. T. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with novel Schiff bases: identification of selective inhibitors for the tumour-associated isoforms over the cytosolic ones. Bioorg. Med. Chem. 2014, 22, 5883–5890. DOI: 10.1016/j.bmc.2014.09.021. PMID: 25267005. View Source
- [2] Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168–181. DOI: 10.1038/nrd2467. View Source
- [3] BindingDB Entry. Ki Summary for BDBM50029070 (Sarikaya et al. 2014). Carbonic Anhydrase 1 (Homo sapiens), Ki = 499 nM. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50044765 (accessed 2026-04-28). View Source
